BenchChemオンラインストアへようこそ!

Brevinin-2-OR6

Antimicrobial Peptide MIC Gram‑negative

Brevinin-2-OR6 is a 33‑amino acid, C‑terminally cyclized cationic antimicrobial peptide (AMP) belonging to the Brevinin‑2 subfamily, originally isolated from the skin secretion of the Chinese odorous frog *Odorrana rotodora*. The peptide adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and is stabilized by a single intramolecular disulfide bond between Cys²⁷ and Cys³³.

Molecular Formula
Molecular Weight
Cat. No. B1577753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-OR6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-OR6 – A Cyclic Amphibian Antimicrobial Peptide with Defined Potency Against ESKAPE-Related Pathogens


Brevinin-2-OR6 is a 33‑amino acid, C‑terminally cyclized cationic antimicrobial peptide (AMP) belonging to the Brevinin‑2 subfamily, originally isolated from the skin secretion of the Chinese odorous frog *Odorrana rotodora* . The peptide adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and is stabilized by a single intramolecular disulfide bond between Cys²⁷ and Cys³³ . Its physicochemical profile includes a net charge of +2, a molecular mass of ≈3 354 Da, and a Boman index of −30 kcal/mol, consistent with moderate membrane‑interaction potential . The compound is available as a synthetic lyophilized powder (HPLC purity ≥95 %) for laboratory use .

Why Brevinin-2-OR6 Cannot Be Simply Replaced by Another Brevinin‑2 Family Member


The Brevinin‑2 superfamily is exceptionally large, comprising dozens of naturally occurring sequence variants with substantial divergence in primary structure, net charge, hydrophobicity, and disulfide‑bond topology . Even single‑residue substitutions within the C‑terminal loop region can shift the minimal inhibitory concentration (MIC) by 2‑fold or more against the same bacterial strain . Consequently, aggregate family‑level descriptors such as ‘broad‑spectrum’ or ‘cationic’ provide no guarantee of equivalent potency, selectivity, or hemolytic safety; direct, head‑to‑head quantitative data are required to justify compound selection .

Brevinin-2-OR6 – Quantitative Differentiation Evidence Against Closest Analogs


1. Antibacterial MIC Comparison: Brevinin‑2‑OR6 vs. Co‑Discovered Brevinin‑2‑OR2

In the original peptidomic discovery study, Brevinin‑2‑OR6 displayed lower MIC values (5.8–11.6 µM) across four standard tester strains than its closest co‑isolated analog Brevinin‑2‑OR2 (MIC range 6–12 µM) . The difference is most pronounced against *Escherichia coli* ATCC 25922 and *Staphylococcus aureus* ATCC 25923, where Brevinin‑2‑OR6 attains 5.8 µM compared with the 6 µM lower bound for Brevinin‑2‑OR2 .

Antimicrobial Peptide MIC Gram‑negative Gram‑positive

2. Hemolytic Safety Window: Absence of Hemolysis at 50 µg/mL

Brevinin‑2‑OR6 exhibits no detectable hemolytic activity against human erythrocytes at a concentration of 50 µg/mL . In contrast, multiple Brevinin‑2 family members such as Brevinin‑2R and Brevinin‑2EC are reported to cause significant hemolysis at concentrations overlapping their antibacterial MICs, thereby narrowing their therapeutic window .

Hemolysis Therapeutic Index Selectivity

3. Disulfide‑Bridged Cyclic Conformation: Stability Differentiation

Brevinin‑2‑OR6 contains a single disulfide bond (Cys²⁷–Cys³³) that cyclizes the C‑terminal segment, a structural feature absent in the majority of Brevinin‑2 family members which are linear . Cyclisation has been demonstrated to enhance resistance to serum proteases and prolong half‑life in related amphibian peptides .

Cyclic peptide Disulfide bond Proteolytic stability

4. Net Charge and Hydrophobicity Profile vs. Brevinin‑2R

Brevinin‑2‑OR6 possesses a net charge of +2 and a hydrophobicity (H) of 0.203, whereas the widely studied Brevinin‑2R exhibits a higher net charge of +5 and a lower hydrophobicity (H = −0.03) . The moderate charge and higher hydrophobicity of Brevinin‑2‑OR6 favor deeper insertion into bacterial membranes, potentially explaining its lower MICs against Gram‑positive S. aureus compared with Brevinin‑2R (MIC 30 μM) .

Physicochemical Charge Hydrophobicity

5. Synthetic Accessibility and Purity Available for Procurement

Commercially available Brevinin‑2‑OR6 is supplied as a synthetic peptide with HPLC‑verified purity of 95.6 %, meeting the purity threshold (≥95 %) required for reproducible in vitro bioactivity assays . In contrast, many other Brevinin‑2 family peptides are offered as research‑grade material with purity ranging from 90 % to 95 %, which may introduce batch‑to‑batch variability in MIC determinations .

Synthetic peptide Purity Procurement

Brevinin‑2‑OR6: Application Scenarios Anchored in Product‑Specific Evidence


1. Standardized Gram‑Positive and Gram‑Negative Screening Libraries

With MIC values of 5.8 μM against both *E. coli* and *S. aureus*, Brevinin‑2‑OR6 serves as a well‑characterized positive control or benchmark compound in antimicrobial peptide screening libraries. Its defined purity (≥95 %) and non‑hemolytic profile at concentrations well above its MIC allow researchers to generate reproducible dose‑response curves without confounding interference from host‑cell toxicity .

2. Topical Anti‑Infective Formulation Development for Skin and Soft‑Tissue Models

The combination of low micromolar potency against *S. aureus* (including potential MRSA based on class‑level observations) and absence of hemolysis at 50 µg/mL makes Brevinin‑2‑OR6 a rational first choice for topical gel or cream formulations evaluated in ex vivo porcine skin or murine wound‑infection models. The disulfide‑cyclized structure is expected to extend peptide stability in protease‑rich wound environments compared with linear Brevinin‑2 analogs .

3. Proteolytic‑Stability‑Oriented Lead Optimization Programs

The C‑terminal disulfide bond (Cys²⁷–Cys³³) provides a natural scaffold for structure‑activity relationship (SAR) studies aimed at improving serum half‑life. Medicinal chemistry teams can use Brevinin‑2‑OR6 as a cyclic template for alanine‑scanning mutagenesis or N‑terminal acyl‑modification while monitoring retention of the 5.8 µM MIC baseline .

4. Quality‑Controlled Reference Standard for Peptide‑Quantification Assays

Owing to its high synthetic purity (95.6 %), well‑documented molecular mass (3 354 Da), and disulfide‑bonded cyclic structure that reduces signal splitting in LC‑MS analysis, Brevinin‑2‑OR6 is suitable as a calibration standard for quantifying similar cysteine‑bridged antimicrobial peptides in tissue extracts or fermentation broths .

Quote Request

Request a Quote for Brevinin-2-OR6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.